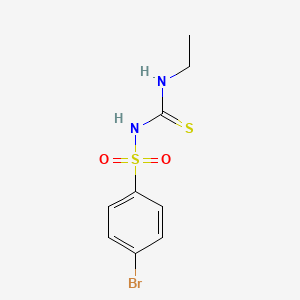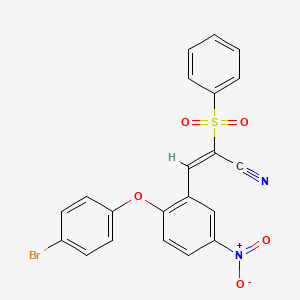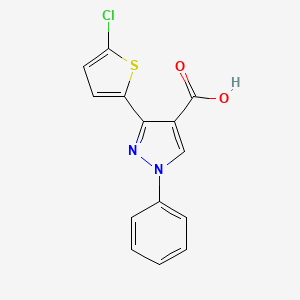
N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves reactions under controlled conditions to achieve the desired molecular structure. For example, N-((4-acetyl phenyl) carbamothioyl) pivalamide, a compound with a similar acetylphenyl moiety, was synthesized by inert refluxing of specific reactants in dry acetone, demonstrating the intricate steps involved in crafting such molecules (Saeed et al., 2022).
Aplicaciones Científicas De Investigación
Structural Analysis and Spectral Characterization
The chemical compound N-(4-acetylphenyl)quinoline-3-carboxamide has been the focus of structural analysis and spectral characterization. Efraín Polo-Cuadrado and colleagues (2021) conducted an in-depth study, confirming its 3D structure through single crystal X-ray diffraction. The crystal packing was primarily influenced by N–H•••O and C–H•••O hydrogen bond interactions. They also optimized the molecular geometry using Density Functional Theory (DFT) at the B3LYP/6-31G+(d,p) level, finding a good agreement between theoretical and experimental UV-Vis spectra (Polo-Cuadrado et al., 2021).
Anticancer Activity
N-(4-acetylphenyl)quinoline-3-carboxamide and its derivatives have demonstrated potential in anticancer applications. A. Atta and E. Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity. Their findings revealed good inhibitory activity against four cell lines, particularly for products containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Antibacterial and Antimycotic Properties
V. Baranovskyi and colleagues (2018) explored the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. They synthesized 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, testing them for antibacterial and antomycotic activities. The results indicated that these compounds have significant antimicrobial properties (Baranovskyi et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body, influencing a range of biological processes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including those involved in cell growth, inflammation, and other physiological processes .
Result of Action
Related compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide . These factors can include temperature, pH, and the presence of other compounds or substances. Specific studies on how these factors affect this compound are currently lacking .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-7-12(8-18-9)14(17)15-13-5-3-11(4-6-13)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWEZDJFSAWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)







![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)
